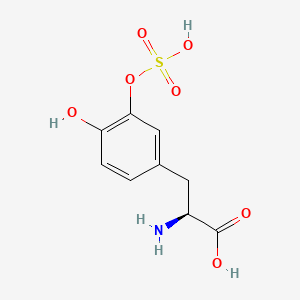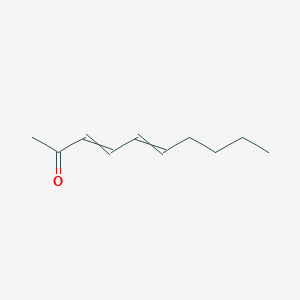![molecular formula C16H14Br2N2 B14335634 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] CAS No. 108791-83-9](/img/structure/B14335634.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is an organic compound characterized by the presence of two bromophenyl groups connected through an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Ethylenebis(salicylideneimine): Similar structure but with salicylidene groups instead of bromophenyl groups.
N,N’-Ethylenebis(benzylideneimine): Similar structure but with benzylidene groups instead of bromophenyl groups.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propiedades
Número CAS |
108791-83-9 |
|---|---|
Fórmula molecular |
C16H14Br2N2 |
Peso molecular |
394.10 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-N-[2-[(2-bromophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Br2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
Clave InChI |
NNGJCEFWFJILEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
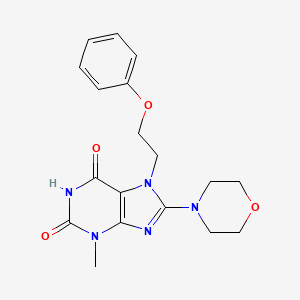
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
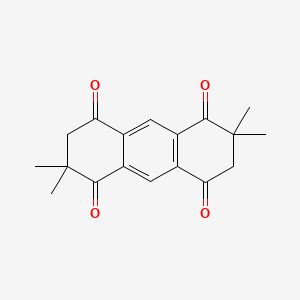
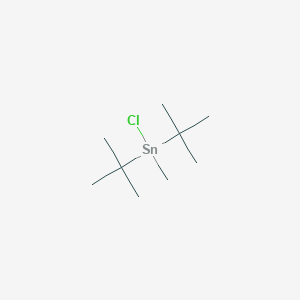
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

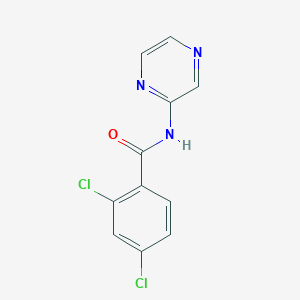


![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
